3,5-Diethyl-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diethyl-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-7-6-8(5-2)10(3)9-7/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQODQSMZVZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Diethyl 1 Methyl 1h Pyrazole and Analogous Pyrazoles
Classical and Cyclocondensation Approaches
Traditional methods for pyrazole (B372694) synthesis have long relied on the cyclocondensation of bifunctional substrates. These approaches, while foundational, have been refined over the years to improve yields and control regiochemical outcomes.
Knorr-Type Pyrazole Synthesis: Principles and Adaptations for Alkyl-Substituted Pyrazoles
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.com This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com The high reactivity of hydrazines and the stability of the resulting aromatic product typically lead to high yields. chemhelpasap.com
For the synthesis of alkyl-substituted pyrazoles like 3,5-diethyl-1-methyl-1H-pyrazole, the Knorr synthesis would utilize methylhydrazine and a suitable 1,3-dicarbonyl compound, in this case, 3,5-heptanedione. The reaction is often catalyzed by an acid. jk-sci.com A variation of this method involves the use of a β-ketoester, which first condenses with the hydrazine to form a hydrazone, followed by intramolecular substitution on the ester to form a pyrazolone, an important class of pyrazole derivatives. chemhelpasap.com While effective, a key challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity of the initial condensation. nih.gov
Regioselective Formation from 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
The reaction between 1,3-dicarbonyl compounds and hydrazine derivatives is a primary route to polysubstituted pyrazoles. nih.gov However, when using unsymmetrical 1,3-diketones, the reaction can lead to a mixture of regioisomers. researchgate.net The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound. nih.gov For instance, when an aryl group and an alkyl group are present, the reaction often favors the formation of one regioisomer over the other. nih.gov
To address the challenge of regioselectivity, alternative substrates and reaction conditions have been explored. The use of α,β-ethynyl ketones or α-ketoesters in place of 1,3-dicarbonyls allows for more rigorous control over the regiochemical outcome. researchgate.net Additionally, researchers have found that conducting the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) with the addition of a strong acid can significantly enhance regioselectivity and reaction rates at ambient temperatures. nih.gov
Synthesis of N-Substituted Pyrazoles through Alkylation of Pyrazole Intermediates
The introduction of a substituent at the nitrogen atom of the pyrazole ring is a common strategy to create diverse analogs. N-alkylation of a pre-formed pyrazole intermediate, such as 3,5-diethyl-1H-pyrazole, is a direct approach. This is typically achieved by deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkylating agent like an alkyl halide. mdpi.com
Various methods have been developed to perform this N-alkylation. Phase-transfer catalysis offers a mild and efficient way to achieve N-alkylation of pyrazoles without the need for a solvent. researchgate.net Another approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, providing good yields of N-alkyl pyrazoles. mdpi.com Studies on the methylation of 3,5-dimethyl-1H-pyrazole have shown that the choice of solvent and base significantly impacts the reaction yield. researchgate.net For unsymmetrical pyrazoles, N-alkylation can result in a mixture of regioisomers, with steric factors often controlling the major product. mdpi.comresearchgate.net
Modern and Sustainable Synthetic Strategies
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, economical, and environmentally friendly methodologies. This has led to the emergence of multicomponent reactions and the application of green chemistry principles in pyrazole synthesis.
Multicomponent Reactions (MCRs) for Enhanced Efficiency and Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, have gained significant traction in the synthesis of pyrazole derivatives. mdpi.comnih.gov These reactions are highly valued for their atom and step economy, operational simplicity, and their ability to rapidly generate molecular diversity. mdpi.combeilstein-journals.org
Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in-situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be used to synthesize persubstituted pyrazoles. beilstein-journals.org Four-component reactions, often involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303), are frequently employed for the synthesis of pyranopyrazoles, a fused pyrazole system. nih.gov These reactions can be catalyzed by a variety of catalysts, including piperidine, and can often be performed in aqueous media. mdpi.com
Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of pyrazole synthesis, this has led to the development of methodologies that utilize greener solvents, alternative energy sources, and recyclable catalysts. researchgate.netresearchgate.net
The use of water as a solvent is a key aspect of green pyrazole synthesis. nih.govresearchgate.net Many MCRs for pyrazoles and their fused derivatives can be efficiently carried out in water, minimizing the need for volatile and often toxic organic solvents. nih.gov Alternative energy sources like microwave irradiation and ultrasound have also been employed to accelerate reaction rates, often leading to shorter reaction times and increased yields. nih.govresearchgate.net The development of heterogeneous and recyclable catalysts, such as nano-organocatalysts and magnetic nanoparticles, further contributes to the sustainability of these synthetic routes by simplifying purification and reducing waste. jk-sci.comresearchgate.net These green approaches are not only environmentally benign but also often lead to more efficient and cost-effective syntheses. nih.govresearchgate.net
Advancements in the Synthesis of this compound and its Analogs
The pyrazole nucleus is a cornerstone in the development of a wide range of valuable compounds. The quest for more efficient, sustainable, and versatile methods for constructing this heterocyclic scaffold continues to drive significant research efforts. This article delves into contemporary synthetic methodologies for preparing 3,5-disubstituted pyrazoles, with a specific focus on advanced techniques that offer improvements in terms of reaction times, yields, and environmental impact.
Modern synthetic chemistry has moved beyond traditional heating methods to embrace a variety of energy sources and reaction conditions that can dramatically enhance the efficiency and greenness of chemical transformations. These advanced methodologies are particularly relevant to the synthesis of pyrazole derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. benthamdirect.comzu.edu.ly This technique has been successfully applied to the synthesis of various pyrazole derivatives.
For instance, a three-component reaction for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed using microwave irradiation. nih.govrsc.orgmonash.edu This one-pot method involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.govrsc.org The use of microwave heating significantly shortens the reaction time and allows for a practical, catalyst-free synthesis. monash.edursc.org In some cases, reactions that would typically take hours can be completed in minutes. zu.edu.ly
The synthesis of potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp) has also been optimized using microwave assistance, demonstrating higher yields and reduced reaction times compared to classical reflux methods. zu.edu.ly Furthermore, microwave irradiation has been employed in the solvent-free domino synthesis of functionalized pyrazoles and in the condensation of acetophenone (B1666503) and substituted phenyl hydrazine. nih.gov One-pot, three-component reactions of aldehydes, ketones, and hydrazines under microwave irradiation have been used to produce pyrazolines, which are then oxidized to pyrazoles. rsc.org
Post-Synthetic Functionalization and Derivatization Strategies
The functionalization of a pre-formed pyrazole ring is a crucial strategy for creating a diverse range of derivatives. This can be achieved through various reactions that introduce new substituents onto the pyrazole core.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org For example, rhodium-catalyzed multicomponent reactions have been used for the synthesis of fused tricyclic pyrazole-benzo[5,1-a]isoquinolines. rsc.org
Other functionalization strategies include the introduction of various groups at different positions of the pyrazole ring. mdpi.com For instance, 4-thio/selenocyanated pyrazoles have been synthesized from 4-unsubstituted pyrazoles using a hypervalent iodine-mediated electrophilic thio/selenocyanation. beilstein-journals.org These functionalized pyrazoles can be further derivatized, for example, by converting the S/SeCN group to SCF3/SeCF3 or SMe/SeMe groups. beilstein-journals.org The electrooxidative functionalization of pyrazole derivatives has also been explored for the efficient synthesis of C-Cl, C-Br, C-I, C-S, and N-N coupled products. nih.gov Additionally, the introduction of substituents can be achieved through the reaction of pyrazoles with various reagents, such as in the synthesis of pyrazolo[5,1-b]thiazole-based heterocycles. mdpi.com
Table of Compounds
| Compound Name |
| This compound |
| 3,5-disubstituted pyrazoles |
| Pyrazolo[3,4-d]pyrimidin-4-ones |
| Methyl 5-aminopyrazole-4-carboxylates |
| Trimethyl orthoformate |
| Potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*) |
| 3,5-dimethyl-1H-pyrazole |
| Acetophenone |
| Phenyl hydrazine |
| Pyrazolines |
| Ethyl acetoacetate |
| Malononitrile |
| 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Pyrano-[2,3-c]-pyrazole scaffolds |
| 3,5-di-tert-butyl-1H-pyrazole |
| Aminopyrazole derivatives |
| Tetrabutyl ammonium (B1175870) peroxy disulphate |
| β-diketones |
| β-ketoesters |
| Nano-sulfated zirconia |
| Nano-structured ZnO |
| Nano-γ-alumina |
| Nano-ZSM-5 zeolites |
| 1,3-dicarbonyl compounds |
| Hydrazines/hydrazides |
| Cobalt oxide |
| Amberlyst-70 |
| CaO nanoparticles |
| Pyranopyrazole derivatives |
| Semicarbazide hydrochloride |
| Tosyl hydrazide |
| α,β-unsaturated carbonyl compounds |
| Enaminone |
| Fused tricyclic pyrazole-benzo[5,1-a]isoquinolines |
| 4-thio/selenocyanated pyrazoles |
| 4-unsubstituted pyrazoles |
| Pyrazolo[5,1-b]thiazole-based heterocycles |
| Allopurinol |
| Celecoxib |
| Lonazolac |
| Tepoxalin |
| Rimonabant |
| Pyrazofurin |
| Epirizole |
| Prexasertib monolactate monohydrate |
| Bixafen |
| Apixaban |
| Viagra |
Post-Synthetic Functionalization and Derivatization Strategies
Transition-Metal-Catalyzed C-H Functionalization of the Pyrazole Ring
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of a wide range of functionalized pyrazoles, offering a more direct and atom-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. rsc.orgnih.gov This approach allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds directly on the pyrazole core. rsc.orgrsc.org Various transition metals, including palladium (Pd), iridium (Ir), rhodium (Rh), cobalt (Co), nickel (Ni), and gold (Au), have been successfully employed as catalysts in these transformations. rsc.org
The regioselectivity of C-H functionalization on the pyrazole ring is a critical aspect. The inherent electronic properties of the pyrazole ring, with the C5-proton being the most acidic and the C4-position being the most nucleophilic, can influence the site of functionalization. researchgate.net However, the use of directing groups attached to the pyrazole nitrogen has proven to be a highly effective strategy to control regioselectivity, primarily favoring functionalization at the C5 position. rsc.org
C-C Bond Formation (e.g., Arylation, Alkylation)
The direct arylation of pyrazoles via C-H activation is a well-established method for constructing C-C bonds. nih.gov Palladium catalysts are frequently used for this purpose, often in conjunction with a directing group to ensure high regioselectivity. researchgate.net For instance, the use of a removable [2-(trimethylsilyl)ethoxy]methyl (SEM) group as a protecting and directing group allows for the selective arylation at the C5 position of the pyrazole ring. nih.govscispace.com This strategy has been instrumental in the synthesis of complex multi-arylated pyrazoles with complete regiocontrol. nih.govscispace.com
Beyond arylation, direct C-H alkylation of pyrazoles has also been achieved. Palladium-catalyzed allylation and benzylation of pyrazoles bearing electron-withdrawing groups at the C4 position have been reported. researchgate.net The presence of an electron-withdrawing group enhances the acidity of the C5-H bond and reduces the Lewis basicity of the nearby nitrogen, facilitating the desired C-H activation and preventing N-alkylation. researchgate.net
A notable application of this methodology is the palladium-catalyzed pyrazole-directed sp³ C-H bond arylation, which allows for the functionalization of alkyl chains attached to the pyrazole nitrogen. nih.gov This reaction provides a novel route to β-phenethylamines, which are important pharmaceutical building blocks, after subsequent removal of the pyrazole directing group. nih.gov
Table 1: Examples of Transition-Metal-Catalyzed C-C Bond Formation on Pyrazoles
| Catalyst/Reagents | Substrate | Product | Reference |
| Pd(OAc)₂, P(n-Bu)Ad₂ | Pyrazole | Mixture of C4-, C5-, and C4,5-arylated pyrazoles | researchgate.net |
| Pd(OAc)₂, SEM-protecting group | 1-SEM-pyrazole | 5-Aryl-1-SEM-pyrazole | nih.govscispace.com |
| Pd(OAc)₂, Pyridine | 4-Functionalized pyrazole | 5-Alkenyl-4-functionalized pyrazole | acs.orgelsevierpure.com |
| Pd(OAc)₂, Ag₂O | 1-Alkylpyrazole | 1-(β-Arylalkyl)pyrazole | nih.gov |
C-Heteroatom Bond Formation
The scope of transition-metal-catalyzed C-H functionalization extends to the formation of C-heteroatom bonds, including C-N, C-S, C-P, and C-Si bonds. curie.fr Copper-catalyzed methods have been particularly successful in forming C-N bonds. For example, an efficient synthesis of pyrazoles and indazoles has been developed via a copper-catalyzed direct aerobic oxidative C(sp²)–H amination. acs.org This process is advantageous due to its use of readily available starting materials and mild reaction conditions. acs.org
Regiocontrolled Introduction of Functional Groups
Achieving regiocontrol in the functionalization of the pyrazole ring is paramount for the synthesis of specific isomers. acs.org Besides the use of directing groups in C-H activation, other strategies have been developed to introduce functional groups at desired positions with high selectivity.
One approach involves the regioselective condensation of hydrazines with specific building blocks. For instance, the reaction of hydrazines with ynone trifluoroborates provides access to pyrazole-5-trifluoroborates. acs.orgacs.orgnih.gov The resulting trifluoroborate group can then direct further functionalization.
Another powerful strategy relies on the careful choice of reagents and reaction conditions. A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. acs.org The selectivity of this reaction is dictated by the nature of the hydrazine used: arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer exclusively. acs.org
Furthermore, the inherent reactivity of the pyrazole ring can be exploited. Halogenation typically occurs at the C4 position, and this can be achieved chemoselectively even in the presence of other functional groups like trifluoroborates, allowing for orthogonal functionalization at different positions. acs.orgacs.org
Modular Reactivity of Functionalized Pyrazole Intermediates
The development of methods to create densely functionalized pyrazole scaffolds opens up possibilities for their use as modular building blocks in the synthesis of more complex molecules. acs.orgacs.org By introducing different functional groups with orthogonal reactivity, sequential transformations can be performed in a controlled manner.
A prime example of this modular approach is the use of pyrazole-5-trifluoroborates. acs.orgacs.orgnih.gov These intermediates can undergo chemoselective halogenation at the C4 position. The resulting di-functionalized pyrazole, bearing a trifluoroborate at C5 and a halogen at C4, can then participate in sequential cross-coupling reactions, such as Suzuki-Miyaura couplings. acs.org This allows for the regiocontrolled synthesis of fully substituted pyrazole derivatives. acs.org
Similarly, the SEM-group transposition strategy in conjunction with C-H arylation provides a rapid and highly controlled route to fully substituted pyrazoles. nih.govscispace.com This method allows for the functionalization of all positions on the pyrazole ring with complete regiocontrol, starting from simple pyrazole precursors. nih.gov This modularity is crucial for creating libraries of pyrazole analogs for applications in drug discovery and materials science. nih.gov
Spectroscopic and Advanced Analytical Characterization of 3,5 Diethyl 1 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,5-Diethyl-1-methyl-1H-pyrazole, both ¹H-NMR and ¹³C-NMR provide critical information about the hydrogen and carbon framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule: the ethyl groups at positions 3 and 5, the methyl group at position 1, and the lone proton on the pyrazole (B372694) ring at position 4. By analogy with similar pyrazole structures, the chemical shifts can be predicted. For instance, in related 3,5-disubstituted-1-phenyl-1H-pyrazoles, the pyrazole C4-H proton appears as a singlet. The ethyl protons will present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling with neighboring protons. The N-methyl group will appear as a distinct singlet.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give a separate signal. The spectrum will show signals for the two carbons of the ethyl groups, the N-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. In similar pyrazole derivatives, the C3 and C5 carbons typically resonate at different fields than the C4 carbon.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Data is predicted based on values for structurally similar compounds.
| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
|---|---|---|
| N-CH₃ | ~3.7 | ~35 |
| C4-H | ~5.8 | ~105 |
| C3/C5-CH₂CH₃ | ~2.6 (q) | ~22 |
| C3/C5-CH₂CH₃ | ~1.2 (t) | ~14 |
| C3/C5 | - | ~148 / ~140 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for C-H and C-N bonds, as well as vibrations associated with the pyrazole ring.
Key expected vibrational frequencies include:
C-H stretching: Aliphatic C-H stretching from the ethyl and methyl groups are anticipated in the 2850-3000 cm⁻¹ region. derpharmachemica.com
C=N and C=C stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region.
Ring vibrations: The characteristic stretching and bending vibrations of the pyrazole ring itself are expected at various frequencies, providing a fingerprint for this heterocyclic system. derpharmachemica.com
C-N stretching: The stretching of the C-N bonds within the ring and the N-methyl bond will also contribute to the spectrum, typically in the 1000-1350 cm⁻¹ range.
Table 2: Expected IR Absorption Bands for this compound Data is based on typical values for alkyl-substituted pyrazoles.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch | 1500 - 1600 |
| C=C Stretch (pyrazole ring) | 1400 - 1500 |
| Pyrazole Ring Vibrations | Various (fingerprint region) |
| C-N Stretch | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is primarily influenced by the π-electron system of the pyrazole ring.
Substituted pyrazoles typically exhibit absorption bands in the ultraviolet region, corresponding to π → π* transitions. The exact position of the absorption maximum (λmax) can be influenced by the nature and position of substituents on the pyrazole ring. Alkyl substituents, such as the ethyl and methyl groups in the title compound, generally cause a small bathochromic (red) shift compared to the unsubstituted pyrazole.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₄N₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 138.21 g/mol ). biosynth.com
The fragmentation of N-methyl pyrazoles often involves characteristic losses of small molecules or radicals. Common fragmentation pathways for pyrazoles can include the loss of a nitrogen molecule (N₂), cleavage of the substituents, and rearrangement of the pyrazole ring. For this compound, expected fragments could arise from the loss of a methyl radical (M⁺ - 15) or an ethyl radical (M⁺ - 29).
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. For this compound, with the molecular formula C₈H₁₄N₂, the theoretical elemental composition can be calculated. Experimental results from CHNS analysis should closely match these theoretical values to verify the compound's purity and empirical formula.
Table 3: Theoretical Elemental Composition of this compound (C₈H₁₄N₂)
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 69.51% |
| Hydrogen (H) | 10.21% |
| Nitrogen (N) | 20.27% |
X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While no specific X-ray diffraction data for single crystals of this compound are publicly available in the searched literature, such a study would definitively confirm the planar structure of the pyrazole ring and the orientation of the ethyl and methyl substituents.
Computational and Theoretical Studies of 3,5 Diethyl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. nih.govjcsp.org.pkresearchgate.net By calculating the electron density of a system, DFT methods can accurately predict a wide range of molecular properties.
Electronic Structure Analysis and Molecular Orbitals
DFT calculations are instrumental in understanding the electronic structure of 3,5-Diethyl-1-methyl-1H-pyrazole. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they determine the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net For pyrazole derivatives, a larger HOMO-LUMO gap generally suggests higher stability and lower reactivity. nih.gov
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations can accurately predict various spectroscopic properties, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. derpharmachemica.comnih.gov Theoretical vibrational frequencies calculated using DFT methods, such as B3LYP, often show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov The choice of the functional and basis set in DFT calculations is critical for achieving high accuracy in these predictions. nih.gov
Reactivity Prediction and Reaction Mechanisms
DFT is a valuable tool for predicting the reactivity of this compound and elucidating reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, the feasibility and pathways of various reactions can be determined. For instance, DFT studies on related pyrazole systems have been used to understand their behavior in reactions like N-alkylation. researchgate.net The Fukui function, derived from DFT, can be used to identify the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. nih.gov
Molecular Modeling and Simulation Approaches
In addition to quantum chemical calculations, molecular modeling and simulation techniques provide dynamic insights into the behavior of this compound.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. This method is widely used in drug discovery to screen potential drug candidates. For pyrazole derivatives, which are known for their diverse biological activities, molecular docking can predict how they might interact with specific biological targets. nih.gov The docking process involves calculating the binding energy and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target. nih.gov Studies on various pyrazole derivatives have demonstrated their potential as inhibitors of protein kinases and other enzymes, with docking studies providing crucial insights into their mode of action. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a molecule over time. researchgate.net By simulating the motion of atoms and molecules, MD can be used to assess the conformational stability of this compound and its complexes. researchgate.net These simulations can reveal how the molecule flexes and adapts its shape in different environments or when interacting with a binding partner. For pyrazole derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamic behavior of these interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. researchgate.netmdpi.com These models are built on the principle that the activity of a chemical is a function of its molecular properties. By establishing a statistically significant relationship, QSAR can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts. researchgate.net
For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar pyrazole derivatives with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then employed to develop a predictive model. nih.gov While no specific QSAR studies on this compound were identified, research on other pyrazole derivatives has demonstrated the utility of this approach in understanding their structure-activity profiles. researchgate.net
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that investigates the relationship between the 3D steric and electrostatic fields of a molecule and its biological activity. nih.govmagtech.com.cn The process involves aligning a set of molecules with known activities, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at each grid point. The resulting fields are then analyzed using partial least squares (PLS) to generate a QSAR model.
The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecule are predicted to increase or decrease its activity. nih.gov For instance, a study on a series of pyrazole derivatives might reveal that a bulky substituent at a particular position enhances activity, indicated by a green contour map in that region for steric fields. Conversely, a red contour map might suggest that a negatively charged group is detrimental to activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, relates the 3D properties of molecules to their biological activities. mdpi.comnih.gov However, CoMSIA calculates similarity indices at each grid point using a Gaussian-type function, which avoids the singularities at atomic positions and the need for arbitrary cut-offs that can be an issue in CoMFA. nih.gov
CoMSIA evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. nih.gov This provides a more detailed and interpretable picture of the structure-activity relationship. nih.gov The results are also presented as 3D contour maps, which can guide the design of new compounds with improved properties. nih.gov For example, a CoMSIA study on pyrazole analogs could indicate that increasing hydrophobicity in a specific region of the molecule would be beneficial for its activity.
| Statistical Parameter | CoMFA | CoMSIA |
| q² (cross-validated r²) | 0.840 | 0.840 |
| r² (non-cross-validated r²) | 0.977 | 0.930 |
| Standard Error of Estimate (SEE) | - | 0.301 |
| F-value | - | - |
| Optimal Number of Components | - | - |
| This table presents hypothetical but representative statistical values for CoMFA and CoMSIA models based on general findings in the literature for other small molecules, as specific data for this compound is not available. nih.govresearchgate.netresearchgate.net |
Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) Free Energy Calculations
The Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) method is a computational approach used to estimate the free energy of binding of a ligand to a receptor or the relative stability of different conformations of a molecule. uni-duesseldorf.desemanticscholar.orgnih.gov This end-point method combines molecular mechanics energy calculations with continuum solvation models. uni-duesseldorf.dehod4.net
The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. researchgate.net Each of these free energies is composed of a molecular mechanics energy term in the gas phase, a polar solvation energy term calculated using the Poisson-Boltzmann equation, and a nonpolar solvation energy term proportional to the solvent-accessible surface area (SASA). researchgate.net
While no specific MM/PBSA studies on this compound were found, this method is widely used to study the binding of small molecules, including pyrazole derivatives, to biological targets. researchgate.netnih.gov The results of MM/PBSA calculations can provide valuable insights into the key energetic contributions to binding and can be used to rank the binding affinities of different compounds.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | Data not available |
| Electrostatic Energy | Data not available |
| Polar Solvation Energy | Data not available |
| Nonpolar Solvation Energy (SASA) | Data not available |
| Binding Free Energy (ΔG_binding) | Data not available |
| This table illustrates the typical components of an MM/PBSA calculation. Specific values for this compound are not available in the reviewed literature. |
Reactivity and Mechanistic Investigations of the 3,5 Diethyl 1 Methyl 1h Pyrazole Core
Aromaticity and Electronic Characteristics of the Pyrazole (B372694) Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov One nitrogen atom is a pyrrole-like, or acidic, nitrogen whose lone pair of electrons participates in the aromatic system. nih.govencyclopedia.pub The other nitrogen is a pyridine-like, or basic, sp²-hybridized atom. nih.govencyclopedia.pub The aromatic nature of the pyrazole ring makes it susceptible to electrophilic substitution reactions, particularly at the C4 position. pharmaguideline.comresearchgate.net The electron density of the pyrazole ring is highest at the two nitrogen atoms and the C4 carbon, making these sites prone to electrophilic attack. mdpi.com Conversely, the C3 and C5 positions have lower electron density, rendering them susceptible to nucleophilic attack. nih.govmdpi.com
The presence of substituents on the pyrazole ring can influence its electronic properties. Electron-donating groups, such as the ethyl groups in 3,5-diethyl-1-methyl-1H-pyrazole, generally increase the electron density of the ring, which can affect its reactivity and basicity. nih.gov Specifically, electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. nih.gov
| Position | Nature | Reactivity Towards |
|---|---|---|
| N1 (pyrrole-like) | Acidic | Deprotonation, Alkylation |
| N2 (pyridine-like) | Basic | Electrophiles |
| C3 | Electron-deficient | Nucleophiles |
| C4 | Electron-rich | Electrophiles |
| C5 | Electron-deficient | Nucleophiles |
Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring
The substitution pattern of the pyrazole ring is dictated by its electronic characteristics. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur at the C4 position, which is the most electron-rich carbon atom. nih.govresearchgate.net For N-substituted pyrazoles like this compound, electrophilic attack at the nitrogen atoms is also possible, depending on the reaction conditions. nih.gov
Nucleophilic substitution, on the other hand, is favored at the C3 and C5 positions, which are electron-deficient due to the adjacent electronegative nitrogen atoms. nih.govresearchgate.net However, these reactions are less common and often require harsh conditions or the presence of activating groups. nih.gov The presence of the two ethyl groups at the 3 and 5 positions in this compound would likely hinder direct nucleophilic attack at these positions due to steric hindrance.
Acid-Base Properties and Tautomerism of the Pyrazole System
Pyrazoles that are unsubstituted at the N1 position exhibit amphoteric properties, meaning they can act as both acids and bases. nih.gov The pyrrole-like nitrogen can donate its proton, making the molecule acidic, while the pyridine-like nitrogen can accept a proton, making it basic. nih.govresearchgate.net For N1-substituted pyrazoles like this compound, the acidic proton is absent, and the molecule primarily acts as a base through the pyridine-like nitrogen. The basicity of the pyrazole ring can be influenced by substituents; for instance, electron-donating groups at the C3 position can increase the ring's basicity. nih.gov
Tautomerism is a significant feature of N-unsubstituted pyrazoles, where a proton can move between the two nitrogen atoms, a phenomenon known as annular tautomerism. encyclopedia.pubnih.govmdpi.com This equilibrium can be influenced by the nature of the substituents and the solvent. mdpi.com In the case of 3,5-disubstituted pyrazoles, the tautomer with the nitrogen-bound proton closer to the more electron-withdrawing substituent is generally favored. mdpi.com Since this compound is substituted at the N1 position with a methyl group, it does not exhibit this type of tautomerism.
Reaction Mechanisms for Ring Functionalization and Derivatization
The functionalization of the pyrazole ring proceeds through various mechanisms depending on the nature of the reactants and reaction conditions.
Electrophilic Aromatic Substitution: The mechanism for reactions like nitration and halogenation at the C4 position typically involves the attack of the electron-rich C4 carbon on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring. For instance, the nitration of pyrazole in strong acid involves the reaction of the pyrazolium (B1228807) ion with the nitronium ion (NO₂⁺). rsc.org
Halogenation: The halogenation of pyrazoles can proceed through different mechanisms. With N-halosuccinimides (NXS), a plausible mechanism involves the coordination of the solvent (like DMSO) with the halogen atom of NXS to form a polarized intermediate. beilstein-archives.org This intermediate then reacts with the π-electrons of the pyrazole ring. beilstein-archives.org Another common mechanism for halogenation of alkenes, which can be analogous in some aspects, involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack. youtube.commasterorganicchemistry.com
N-Alkylation: For N-unsubstituted pyrazoles, N-alkylation is a common derivatization method. pharmaguideline.com The reaction typically proceeds via nucleophilic attack of the pyrazole anion (formed by deprotonation with a base) on an alkyl halide. nih.gov The regioselectivity of N-alkylation of asymmetrically substituted pyrazoles can be influenced by steric factors and reaction conditions, often leading to a mixture of regioisomers. researchgate.net
Chemoselective and Regioselective Transformations
Chemoselectivity and regioselectivity are crucial aspects of pyrazole chemistry, particularly when multiple reactive sites are present.
Chemoselectivity: In reactions involving multifunctional molecules, chemoselectivity refers to the preferential reaction of one functional group over others. For example, in the reaction of β-enamino keto esters with hydrazines, the nucleophilic addition of the more nucleophilic NH₂ group of the hydrazine (B178648) to the C=C double bond occurs, leading to the formation of pyrazole derivatives. clockss.org This demonstrates the chemoselective nature of the reaction.
Regioselectivity: Regioselectivity refers to the preferential formation of one constitutional isomer over others. In the synthesis of 3,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines, the initial attack of the hydrazine can occur at either of the two carbonyl groups, potentially leading to two different regioisomers. nih.gov The regioselectivity is often influenced by the steric and electronic properties of the substituents on both reactants. nih.govresearchgate.net For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been shown to exhibit complete regioselectivity. organic-chemistry.org Similarly, the 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals provides a regioselective route to 3,5-disubstituted pyrazoles. thieme.de
| Transformation | Selectivity Type | Key Factors | Example |
|---|---|---|---|
| Pyrazole synthesis from β-enamino keto esters | Chemoselective | Nucleophilicity of reacting groups | Preferential attack of NH₂ group clockss.org |
| Synthesis of 3,5-disubstituted pyrazoles | Regioselective | Steric and electronic effects | Cycloaddition of diazo compounds thieme.de |
| N-alkylation of asymmetric pyrazoles | Regioselective | Steric hindrance, reaction conditions | Formation of regioisomeric N-substituted products researchgate.net |
Applications of 3,5 Diethyl 1 Methyl 1h Pyrazole and Pyrazole Derivatives in Advanced Chemical Fields
Coordination Chemistry and Ligand Design
The field of coordination chemistry extensively employs pyrazole-based ligands for the synthesis of metal complexes with diverse structures and functionalities. The nitrogen atoms within the pyrazole (B372694) ring serve as excellent donor sites for coordinating with transition metals.
Pyrazole as a Ligand in Transition Metal Complexes
Pyrazole derivatives are versatile ligands that form stable complexes with a wide range of transition metals, including copper (Cu), iron (Fe), zinc (Zn), cobalt (Co), and cadmium (Cd). researchgate.netnih.govdnu.dp.uaresearchgate.netnih.gov The coordination can occur through the pyridine-like sp2-hybridized nitrogen atom. In N-unsubstituted pyrazoles, deprotonation of the N-H group yields the pyrazolate anion, which can act as a bridging ligand between two or more metal centers. researchgate.net For N-substituted pyrazoles like 3,5-Diethyl-1-methyl-1H-pyrazole, coordination occurs exclusively at the unsubstituted nitrogen atom, making them predictable monodentate ligands. The substituents on the pyrazole ring, such as the ethyl groups in this compound, can influence the steric and electronic properties of the resulting metal complexes.
Complexes of 3,5-dimethyl-1H-pyrazole, a close analog, have been synthesized with various transition metals. For instance, copper(II) complexes with 3,5-dimethyl-1H-pyrazole have been shown to adopt square-pyramidal coordination geometries. dnu.dp.ua Similarly, iron(II) complexes with tridentate ligands incorporating 3,5-dimethyl-pyrazole have been characterized, revealing distorted octahedral geometries. nih.gov
Diverse Coordination Modes and Chelation Properties
Pyrazole-based ligands exhibit a variety of coordination modes, contributing to their widespread use in constructing diverse metal-organic architectures. researchgate.net As a standalone molecule, an N-alkylated pyrazole such as this compound typically acts as a monodentate ligand, coordinating to a metal center through its unsubstituted nitrogen atom.
However, the pyrazole moiety is frequently incorporated into larger, multidentate ligand frameworks to take advantage of the chelate effect, leading to more stable metal complexes. These chelating ligands can be designed to have varying "bite angles" and flexibility, allowing for fine-tuning of the coordination environment around the metal ion. Pyrazoles can be part of bidentate, tridentate, or even polydentate ligand systems. For example, ligands that link a pyrazole ring to another donor group, such as a pyridine or an imine, can form stable five- or six-membered chelate rings with a metal ion. researchgate.netnih.gov The deprotonated form, pyrazolate, is well-known for its ability to act as an exo-bidentate bridging ligand, connecting two metal centers. ekb.eg
Table 1: Examples of Coordination Modes of Pyrazole Derivatives
| Pyrazole Derivative Ligand | Metal Ion | Coordination Mode | Resulting Complex Type |
| 3,5-dimethyl-1H-pyrazole | Cu(II) | Monodentate | Mononuclear dnu.dp.ua |
| Pyrazole-acetamide | Cd(II) | N,O-chelating | Mononuclear nih.gov |
| 3,5-dimethyl-1H-pyrazolate | Na(I) | Bridging | Hexanuclear researchgate.net |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline | Cd(II) | N,N,N-chelating | Mononuclear nih.gov |
Impact of Pyrazole Ligands on Metal Complex Geometry and Electronic Structure
The structure of the pyrazole ligand directly influences the geometry and electronic properties of the resulting metal complex. The steric bulk of substituents at the 3- and 5-positions of the pyrazole ring can affect the coordination number and geometry around the metal center. For this compound, the ethyl groups would impose greater steric hindrance than the methyl groups in the more commonly studied 3,5-dimethylpyrazole, potentially leading to complexes with lower coordination numbers or more distorted geometries.
The electronic nature of the pyrazole ligand also plays a crucial role. The introduction of substituents can modify the electron-donating ability of the pyrazole nitrogen, which in turn affects the metal-ligand bond strength and the electronic structure of the complex. This is particularly important in applications such as spin-crossover (SCO) complexes, where subtle changes in the ligand field can influence the spin state of the metal ion. For instance, in iron(II) complexes, the choice of substituents on pyrazole-containing ligands can alter the spin-transition temperature. nih.gov The geometry of the coordination sphere, such as octahedral or trigonal-prismatic, is also dictated by the ligand's structure and has a direct impact on the electronic properties of the complex. nih.gov
Materials Science Applications
While no specific materials science applications for this compound have been reported, the broader family of pyrazole derivatives has emerged as a valuable class of compounds in the development of advanced materials, particularly in optoelectronics and sensing.
Optoelectronic and Photoluminescent Materials
The inherent aromaticity and electron-rich nature of the pyrazole ring make it a suitable building block for organic electronic materials. Pyrazole derivatives have been incorporated into molecules designed for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The key to their function lies in their photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. researchgate.net
For a molecule to be effective in such applications, it often requires an extended π-conjugated system to facilitate charge transport and control the energy of light emission. While this compound itself is not extensively conjugated, it can be functionalized or incorporated into larger molecular structures to create materials with desirable optoelectronic properties. For example, pyrazole derivatives have been used to form donor-acceptor chromophores, which are essential for applications in photoelectronics and photonics. mdpi.com
Fluorescent Probes and Sensors
One of the most significant applications of pyrazole derivatives in materials science is in the development of fluorescent chemosensors. researchgate.netnih.govnih.gov These molecules are designed to exhibit a change in their fluorescence properties, such as intensity ("turn-on" or "turn-off") or wavelength, upon binding to a specific analyte, such as a metal ion or a small molecule. nih.gov The pyrazole unit can act as a binding site for the analyte, and its electronic communication with a fluorophore within the same molecule allows for the sensing event to be transduced into a measurable optical signal.
Pyrazole-based sensors have been developed for the detection of various metal ions, including Zn2+, Cd2+, Fe3+, and Fe2+. nih.gov The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the pyrazole ring and the nature of the fluorophore. For example, a pyrazole-based sensor was reported to show a 20-fold increase in fluorescence emission upon binding to Zn2+, while another derivative exhibited a 30-fold increase for Fe3+. nih.gov This highlights the potential for creating highly specific sensors by altering the pyrazole structure. Given its N-methyl and diethyl substitutions, this compound could serve as a foundational scaffold for new fluorescent probes, where the ethyl groups could be further functionalized to enhance selectivity or solubility.
Table 2: Examples of Pyrazole Derivatives as Fluorescent Sensors
| Pyrazole Derivative | Analyte Detected | Sensing Mechanism | Reference |
| Pyrazole-based sensor | Zn2+/Cd2+ | Fluorescence "turn-on" | nih.gov |
| Pyrazole-based sensor | Fe3+/Fe2+ | Fluorescence "turn-on" | nih.gov |
| Pyrazoline derivative | Cd2+ | Selective detection | researchgate.net |
| Pyrazoline derivative | Picric Acid | Fluorescence quenching | nih.gov |
Energetic Materials
The structural framework of pyrazole is a foundational component in the development of advanced energetic materials. The high nitrogen content and thermal stability inherent to the pyrazole ring contribute to the desirable properties of high-energy-density materials (HEDMs). Research in this field has focused on the synthesis of fused-ring pyrazole derivatives to enhance performance while maintaining stability.
One area of investigation involves creating ionic salts from pyrazole derivatives to improve the safety and stability of energetic compounds. For instance, 3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP), a fused-ring system, has been synthesized and converted into various ionic salts. rsc.org This ionization treatment is a strategy designed to reduce the mechanical sensitivity of high-energy materials, a critical factor for their practical application. rsc.org The introduction of energetic groups like nitro (-NO2) onto the pyrazole backbone is a common method to increase the energy content and density of the resulting compounds. While specific research on this compound as an energetic material is not prominent, the broader class of substituted and fused pyrazoles represents a significant area of ongoing research for creating safer and more powerful energetic materials.
Conductive Polymers and Photovoltaic Materials
Pyrazole derivatives have garnered significant attention for their application in optoelectronic devices, including conductive polymers and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net Their unique photophysical properties, such as high light absorbance and electroluminescence, make them suitable candidates for active layers in these technologies. mdpi.comresearchgate.net
In the realm of conductive polymers, research has explored the synthesis of electrically conducting poly(pyrazoles). google.comtechlinkcenter.org This involves the polymerization of substituted aminopyrazole derivatives. The resulting heteroatom-rich, electron-deficient polymers can function as n-dopable or p-dopable electron acceptors, a crucial characteristic for materials used in photovoltaic cells. google.com
| Pyrazole Derivative | Device Type | Role | Key Finding |
| 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | OLED | Emitter | Achieved a maximum brightness of approximately 1436.0 cd/m2. mdpi.comresearchgate.net |
| Trifluoromethyl substituted 1H-pyrazolo[3,4-b]quinolines | OPV (BHJ) | Component of Active Layer | Phenyl substitution at the 1st position enhances charge transfer emission and elevates HOMO energy levels. mdpi.com |
| Substituted aminopyrazole derivatives | Photovoltaic Cells | Electron Acceptors | Can be oligomerized and polymerized to form electrically conducting poly(pyrazoles). google.com |
| Pyrazoloquinoxaline & Tetraazacyclopentaphenantrene derivatives | OPV | Electron Acceptor | Optimized photovoltaic efficiency observed for a sample with a 50% wt. load of the dye in a blend with P3OT. researchgate.net |
Corrosion Inhibitors
Pyrazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H2SO4). nih.govsemanticscholar.orgiapchem.orgisca.me Their inhibitory action stems from the ability of the pyrazole molecules to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. semanticscholar.orgresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and various functional groups, which act as adsorption centers. nih.gov
The inhibition mechanism is typically of a mixed type, meaning the compounds reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. nih.govresearchgate.net Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that the presence of pyrazole inhibitors increases the charge-transfer resistance and decreases the double-layer capacitance of the metal-electrolyte interface, confirming the formation of an adsorbed protective film. semanticscholar.orgresearchgate.nettandfonline.com
The efficiency of these inhibitors is dependent on their concentration, chemical structure, and the nature of the substituents on the pyrazole ring. semanticscholar.org For instance, research on N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA), a compound structurally related to this compound, demonstrated good inhibition for steel in 1 M HCl, with efficiency reaching 87% at a concentration of 5·10−4 M. researchgate.net The adsorption of these compounds generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. semanticscholar.orgiapchem.orgresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine | Steel | 1 M HCl | 87.0 |
| (3,5-dimethyl-1H-pyrazol-1-yl)(4-((4-chlorobenzylidene)amino)phenyl)methanone | Carbon Steel | 1 M HCl | 89.5 |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 91.8 |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Copper | H2SO4 | 90.1 |
Agrochemical Research and Development
Mechanistic Basis of Fungicidal Activity
A significant class of pyrazole-based fungicides operates by inhibiting the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.govacs.orgacs.orgacs.org SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, playing a vital role in cellular respiration and energy production in fungi. By binding to the SDH enzyme, these fungicides block its activity, disrupting the respiratory chain, which leads to a severe deficit in adenosine triphosphate (ATP) production and ultimately causes fungal cell death. researchgate.netnih.gov
This class of fungicides is often referred to as SDHIs (Succinate Dehydrogenase Inhibitors). nih.govnih.gov Structural modification of the pyrazole carboxamide scaffold is a key strategy in developing novel SDHIs with high efficiency and broad-spectrum activity against various plant pathogenic fungi. nih.govacs.org For example, studies on novel pyrazole-4-carboxamide derivatives have demonstrated potent activity against fungi like Rhizoctonia solani. nih.govnih.gov Microscopic analysis of fungi treated with these compounds reveals significant damage to cell walls and membranes, leakage of cellular contents, and abnormal mitochondrial morphology, consistent with the disruption of mitochondrial function. nih.govnih.gov
Mechanistic Basis of Insecticidal Activity
The primary mode of action for phenylpyrazole insecticides is the disruption of the central nervous system in insects. wikipedia.orgresearchgate.net These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-Cl). semanticscholar.orgmdpi.com In the insect nervous system, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in nerve impulse transmission.
Phenylpyrazole insecticides block this channel, preventing the influx of chloride ions. researchgate.net This action counteracts the "calming" effects of GABA, resulting in hyperexcitation of the insect's central nervous system, which leads to convulsions and death. researchgate.net This target site is different from that of many other insecticide classes, which can be beneficial in managing resistance. researchgate.net
Furthermore, some phenylpyrazole insecticides, like fipronil, also act on glutamate-gated chloride channels (GluCls), which are present in invertebrates but not in mammals. nih.govresearchgate.net This dual action and the higher potency of these insecticides for insect GABA receptors compared to mammalian receptors contribute to their selective toxicity towards insects. semanticscholar.orgnih.gov
Mechanistic Basis of Herbicidal Activity
Pyrazole derivatives used as herbicides primarily function by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), also known as Protox. acs.orgnih.govacs.orgucanr.edu PPO is a key enzyme in the biosynthetic pathway of both chlorophylls (essential for photosynthesis) and hemes. acs.orgucanr.edu
In plants, PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. When a PPO-inhibiting herbicide blocks this enzyme, protoporphyrinogen IX accumulates and leaks from the chloroplast into the cytoplasm. acs.org There, it is rapidly oxidized by a different mechanism to form protoporphyrin IX. In the presence of light and oxygen, this accumulated protoporphyrin IX generates highly reactive singlet oxygen. acs.org These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes, leakage of cellular contents, and ultimately, rapid cell death and desiccation of the plant tissue. ucanr.eduresearchgate.net This light-dependent, rapid "burning" effect is a characteristic symptom of PPO-inhibiting herbicides. ucanr.edu
Another, less common, herbicidal mode of action for certain pyrazole herbicides, such as pyrazolate, involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net In plants, both pyrazolate and pyrazoxyfen are metabolized to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual inhibitor of the HPPD enzyme. researchgate.net
Enzyme Inhibition Mechanisms Relevant to Agrochemical Efficacy (e.g., Succinate Dehydrogenase)
The efficacy of many modern agrochemicals stems from their ability to selectively inhibit crucial enzymes in pathogenic fungi, thereby disrupting essential metabolic processes and preventing crop damage. A prominent class of fungicides, the pyrazole derivatives, primarily exert their antifungal action through the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial respiratory chain.
Succinate dehydrogenase, also known as complex II, is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its function is to oxidize succinate to fumarate in the TCA cycle and to transfer electrons to the ubiquinone pool in the respiratory chain. The inhibition of this enzyme by pyrazole derivatives leads to a disruption of cellular respiration and energy production, ultimately causing the death of the fungal pathogen.
The molecular mechanism of inhibition involves the binding of the pyrazole fungicide to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding is highly specific and is influenced by the structural features of the pyrazole molecule. The pyrazole core, along with its various substituents, interacts with key amino acid residues in the Q-site, preventing the natural substrate, ubiquinone, from binding and accepting electrons. This blockage of the electron transport chain is the primary mode of action for this class of fungicides.
Extensive research has been conducted to elucidate the structure-activity relationships (SAR) of pyrazole derivatives as SDH inhibitors. These studies have revealed that the nature and position of substituents on the pyrazole ring, as well as on other parts of the molecule, significantly impact the inhibitory potency. For instance, the presence of specific halogen atoms or alkyl groups on the pyrazole ring can enhance the binding affinity of the compound to the SDH enzyme.
The development of novel pyrazole-based fungicides is an ongoing area of research, driven by the need to overcome fungicide resistance and to create more effective and environmentally benign crop protection agents. By modifying the chemical structure of the pyrazole scaffold, researchers can fine-tune the inhibitory activity and spectrum of these compounds against a wide range of fungal pathogens.
The following table summarizes the inhibitory activities of several pyrazole derivatives against various fungal pathogens and their succinate dehydrogenase enzymes, as reported in recent studies.
| Compound | Target Fungus | IC50 (µg/mL) | EC50 (µg/mL) |
| A series of novel pyrazole-4-carboxamides | Rhizoctonia solani | - | 0.046 |
| A series of novel pyrazole-4-carboxamides | Sclerotinia sclerotiorum | - | - |
| A series of novel pyrazole-4-carboxamides | Botrytis cinerea | - | - |
| A series of novel pyrazole-4-carboxamides | Fusarium graminearum | - | - |
| A series of novel pyrazole-4-carboxamides | Alternaria alternata | - | - |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives | Rhizoctonia solani | 0.28 | 0.23 |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives | Botrytis cinerea | - | - |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives | Fusarium graminearum | - | - |
| N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives | Alternaria sonali | - | - |
| Pyrazole-4-carboxamide derivatives with thioether moiety | Rhizoctonia solani | - | - |
| Pyrazole-4-carboxamide derivatives with thioether moiety | Sclerotinia sclerotiorum | - | - |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives | Porcine SDH | 0.014 µM | - |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives | Wheat powdery mildew | - | 0.633 |
| Pyrazole-5-yl-amide derivatives with cinnamamide fragments | Valsa mali | - | 0.48 |
Molecular Interactions and Biological Target Engagement Mechanisms Mechanistic Focus
Enzyme Inhibition Studies: Mechanistic Insights
The pyrazole (B372694) nucleus serves as a versatile anchor for designing enzyme inhibitors, capable of engaging in various non-covalent interactions within enzyme active sites.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP2E1) and Cooperative Mechanisms
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a wide array of xenobiotics and endogenous compounds. Pyrazole and its simpler derivatives are well-known inhibitors of CYP2E1. The inhibitory mechanism typically involves the coordination of one of the pyrazole nitrogen atoms to the heme iron of the enzyme, leading to a characteristic Type II difference spectrum.
However, studies on a range of pyrazole derivatives have revealed that the substitution pattern on the pyrazole ring is a critical determinant of binding affinity and inhibitory mechanism. google.comjbclinpharm.org Research has shown that while pyrazole itself and its 3- or 4-methyl derivatives can bind to and inhibit CYP2E1, the presence of methyl groups at both the 3 and 5 positions, as seen in 3,5-dimethylpyrazole, results in a blockage of binding. google.comjbclinpharm.org This is attributed to steric hindrance, where the two methyl groups prevent the pyrazole ring from accessing the catalytic site of the enzyme.
This finding strongly suggests that 3,5-Diethyl-1-methyl-1H-pyrazole, with even bulkier ethyl groups at the 3 and 5 positions, would similarly be unable to bind to and inhibit CYP2E1. The steric clash of the diethyl groups would likely preclude the necessary interaction with the enzyme's active site.
Some pyrazole derivatives have also been shown to exhibit a mixed cooperative inhibition mechanism with CYP2E1, where their binding can rescue the enzyme from substrate inhibition. google.comjbclinpharm.org This complex interaction involves binding at both a catalytic and a cooperative (allosteric) site. However, given the steric hindrance at the 3 and 5 positions, it is improbable that this compound would participate in such a mechanism.
Inhibition of Kinases (e.g., CDK, PI3 kinase, mTOR, BRAFV600E)
The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. wikipedia.orgnih.gov Kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazole-based compounds have been extensively developed as inhibitors of CDKs, which are key regulators of the cell cycle. google.comjbclinpharm.org Numerous studies have demonstrated that the pyrazole ring can act as a scaffold to present various substituents that form crucial interactions, such as hydrogen bonds, with the hinge region of the kinase's ATP-binding pocket. elsevierpure.comdoaj.org For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors with Ki values in the low nanomolar range. elsevierpure.com The specific substitutions on the pyrazole rings are critical for achieving high potency and selectivity.
PI3 Kinase and mTOR Inhibition: The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Pyrazole-containing molecules have been successfully designed as inhibitors of PI3K and/or mTOR. google.comnih.govnih.govmdpi.com For example, pyrazolopyrimidine derivatives have been developed as potent dual PI3K/mTOR inhibitors. nih.gov The pyrazole moiety often participates in hydrogen bonding interactions within the kinase hinge region, a common feature for ATP-competitive inhibitors. The substituents on the pyrazole ring are tailored to occupy adjacent hydrophobic pockets to enhance affinity and selectivity.
BRAF V600E Inhibition: The BRAF V600E mutation is a common driver of melanoma and other cancers. Several approved BRAF inhibitors, such as Encorafenib, feature a pyrazole core. wikipedia.org Research into 3-carbonyl-5-phenyl-1H-pyrazole derivatives has shown that these compounds can selectively inhibit BRAF V600E and CRAF. nih.gov The pyrazole core typically forms hydrogen bonds with key residues in the kinase hinge region, like Cys532, while other parts of the molecule extend into hydrophobic pockets. nih.govacs.org
While no specific data exists for this compound as a kinase inhibitor, the extensive SAR data for pyrazole-based kinase inhibitors suggest that the diethyl and methyl substituents would need to be appropriately positioned and sized to fit within the specific topology of a kinase's ATP-binding site to confer inhibitory activity. Without larger, more complex functional groups designed to interact with specific regions of the kinase, it is unlikely that this simple substituted pyrazole would be a potent inhibitor.
Inhibition of Other Enzymes (e.g., Alkaline Phosphatase, DNA Gyrase B, MTAN, COX-2)
The versatility of the pyrazole scaffold extends to the inhibition of other enzyme classes beyond kinases.
DNA Gyrase B Inhibition: Bacterial DNA gyrase is a validated target for antibacterial drugs. Pyrazole derivatives have emerged as inhibitors of the ATPase subunit, Gyrase B. google.comnih.govacs.org For instance, pyrazolopyridones and N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have demonstrated potent inhibition of DNA gyrase and antibacterial activity. google.comacs.org The pyrazole core is a key structural element for these inhibitors.
MTAN Inhibition: 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) is an enzyme involved in bacterial quorum sensing and is a target for antimicrobial agents. A computational study has suggested that a pyrazole derivative can interact with the active site of MTAN from S. aureus, although a bulky benzene (B151609) ring on the pyrazole derivative partially blocked its entry into the binding pocket. nih.gov
COX-2 Inhibition: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. Numerous pyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors for their anti-inflammatory properties. jbclinpharm.orgelsevierpure.comacs.orgnih.gov The selectivity for COX-2 over COX-1 is often attributed to the ability of a substituent on the pyrazole ring, typically a sulfonamide or a similar group, to fit into a side pocket present in the COX-2 active site but absent in COX-1. mdpi.comresearchgate.net The 1,5-diarylpyrazole is a common structural motif for these inhibitors. elsevierpure.com Given the lack of the necessary pharmacophoric features, this compound is not expected to be a selective COX-2 inhibitor.
Structure-Activity Relationships (SAR) for Enzyme Affinity and Selectivity
Across the various enzyme families, the SAR of pyrazole derivatives consistently highlights the importance of the substitution pattern on the pyrazole ring for achieving potent and selective inhibition.
For CYP2E1: Small substituents at the 3 or 4 position can be tolerated or even enhance affinity, while substitution at both the 3 and 5 positions leads to a loss of binding, indicating a sterically constrained binding site. google.comjbclinpharm.org
For Kinases: The pyrazole core often serves as a hinge-binding motif. Large, functionalized substituents at various positions are crucial for extending into other regions of the ATP-binding pocket to confer potency and selectivity. elsevierpure.comnih.gov The specific nature of these substituents determines the kinase selectivity profile.
For COX-2: A key SAR feature for selective COX-2 inhibition by diarylpyrazoles is the presence of a para-sulfonamido or a similar group on one of the aryl rings, which interacts with a specific side pocket in the COX-2 enzyme. mdpi.comresearchgate.net
Receptor Binding Studies: Ligand-Receptor Interactions
Cannabinoid Receptor (CB1, CB2) Antagonism/Agonism Mechanisms and Structural Requirements
The pyrazole scaffold is a well-known pharmacophore for cannabinoid receptor ligands, most notably for antagonists/inverse agonists of the CB1 receptor. google.comelsevierpure.comacs.orgnih.gov The prototypical example is rimonabant, a 1,5-diarylpyrazole derivative that was the first selective CB1 receptor antagonist to be clinically approved. jbclinpharm.org
The mechanism of antagonism for these pyrazole derivatives involves binding to the CB1 receptor, a G protein-coupled receptor, and preventing its activation by endogenous cannabinoids like anandamide. wikipedia.org Some of these compounds, including rimonabant, are inverse agonists, meaning they can reduce the constitutive activity of the receptor in the absence of an agonist. This is thought to occur by stabilizing an inactive conformation of the receptor. jbclinpharm.org A key interaction for this activity is a hydrogen bond with Lys192 in the receptor. jbclinpharm.org
Structure-activity relationship studies have precisely defined the requirements for high-affinity CB1 antagonism: wikipedia.orgelsevierpure.comacs.orgnih.gov
A substituted aryl group, often a 2,4-dichlorophenyl group, at the N1 position of the pyrazole ring. elsevierpure.comacs.org
A carboxamide group at the 3-position, with the amide substituent (e.g., a piperidinyl group) playing a role in potency and selectivity. acs.org
A substituted aryl group, typically a para-substituted phenyl ring (e.g., p-chlorophenyl or p-iodophenyl), at the 5-position. elsevierpure.comacs.org
Conversely, different substitution patterns on the pyrazole ring can lead to potent and selective CB2 receptor agonists. nih.govacs.orgbiorxiv.org For instance, a tetra-substituted pyrazole has been developed as a potent and selective CB2 full agonist. nih.govacs.orgbiorxiv.org
Given the well-established SAR for pyrazole-based cannabinoid receptor ligands, it is highly improbable that this compound would exhibit significant affinity for either the CB1 or CB2 receptor. It lacks the large aromatic substituents at the 1 and 5 positions and the critical carboxamide functionality at the 3-position that are essential for high-affinity binding.
Estrogen Receptor-alpha (ERα) Selective Agonism and Binding Pockets
No public data is available on the selective agonism of this compound for ERα or its binding interactions within the receptor's ligand-binding pocket. While some pyrazole derivatives have been identified as selective ERα agonists, these compounds possess different substitution patterns, and their findings cannot be directly extrapolated to this compound.
Receptor Tyrosine Kinase (e.g., RET, EGFR, VEGFR) Inhibition Mechanisms
There is no available research detailing the mechanisms by which this compound might inhibit the kinase activity of RET, EGFR, or VEGFR. Although the broader class of pyrazole derivatives has shown promise as inhibitors of these important oncogenic kinases, the specific inhibitory activity and the molecular basis of such inhibition for this compound remain uninvestigated in the scientific literature.
Molecular Basis of Binding Affinity and Selectivity
Without experimental data on the binding of this compound to ERα, RET, EGFR, or VEGFR, it is not possible to discuss the molecular basis of its binding affinity and selectivity for these targets. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a compound influences its biological activity, have not been published for this specific molecule in the context of the requested targets.
Concluding Remarks and Future Research Outlook
Current Challenges and Unexplored Avenues in 3,5-Diethyl-1-methyl-1H-pyrazole Research
The primary challenge in the research of this compound is the scarcity of dedicated studies. Much of what can be inferred about this compound is based on research into analogous structures, such as 3,5-dimethylpyrazole. wikipedia.org This reliance on analogy, while useful, presents a significant challenge as the subtle electronic and steric effects of the ethyl groups compared to methyl or other substituents are not fully elucidated.
Unexplored Avenues:
Biological Screening: Pyrazole (B372694) derivatives are well-regarded for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com There is a significant opportunity to screen this compound against a variety of biological targets to uncover any potential therapeutic applications.
Coordination Chemistry: Pyrazoles are excellent ligands for the formation of coordination complexes. nih.govresearchgate.net The specific steric and electronic profile of this compound could lead to the formation of novel metal complexes with unique catalytic or material properties. The potential of this compound as a ligand in catalysis remains an open field for investigation.
Material Science Applications: Functionalized pyrazoles have been investigated for their use in the design of functional materials. researchgate.net The properties of this compound in the context of organic electronics, polymers, or as a component in dyes have not been explored.
Emerging Synthetic Strategies and Computational Methodologies
While classic pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, modern synthetic chemistry offers more sophisticated and efficient approaches. nih.govmdpi.com
Emerging Synthetic Strategies:
Direct Functionalization: Transition-metal-catalyzed C-H functionalization reactions represent a powerful tool for the direct introduction of various functional groups onto the pyrazole ring, bypassing the need for pre-functionalized starting materials. rsc.org Applying these methods to this compound could rapidly generate a library of derivatives for further study.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety. tandfonline.comzu.edu.ly Microwave-assisted synthesis, for instance, has been successfully used for the preparation of related pyrazole ligands. zu.edu.ly A known synthetic route to this compound involves the reaction of diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane (B122720) in the presence of potassium carbonate. evitachem.com This process could potentially be optimized using modern synthetic technologies.
Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. mdpi.com Designing an MCR strategy for the synthesis of this compound or its derivatives could be a fruitful area of research.
Computational Methodologies:
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work.
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and reactivity of this compound. researchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new reactions.
Molecular Docking: If potential biological targets are identified, molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with these targets. researchgate.net This can help to prioritize experimental screening and guide the design of more potent analogs.
Quantum-Chemical Calculations of Tautomerism: For N-unsubstituted pyrazoles, tautomerism is a key consideration. While the N-methylation in this compound prevents this, computational studies on related systems have been crucial in understanding substituent effects on tautomeric equilibrium, which in turn influences reactivity and biological activity. nih.govresearchgate.net
Potential for Novel Applications and Mechanistic Discoveries
The true potential of this compound lies in its yet-to-be-discovered applications and the mechanistic insights it could provide.
Potential for Novel Applications:
Agrochemicals: Pyrazole derivatives have found use as herbicides and fungicides. nih.gov The specific substitution pattern of this compound may confer useful properties in this sector.
Pharmaceuticals: As a largely untested molecule, it represents a novel scaffold for drug discovery programs, particularly in areas where other pyrazoles have shown promise, such as in kinase inhibition. nih.gov
Catalysis: The development of new ligands is crucial for advancing catalysis. The steric bulk of the ethyl groups in this compound could lead to catalysts with novel selectivity.
Potential for Mechanistic Discoveries:
Understanding Substituent Effects: A detailed study of the reactivity of this compound, particularly in comparison to its dimethyl and diphenyl analogues, could provide valuable data on how alkyl substituents at the 3 and 5 positions influence the electronic properties and reactivity of the pyrazole ring.
Reaction Mechanism Studies: Investigating the mechanisms of reactions involving this compound, for example in C-H activation or cycloaddition reactions, could contribute to a more fundamental understanding of pyrazole chemistry. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for substituted pyrazoles like 3,5-dimethyl-1H-pyrazole, and how can purity be ensured?
- Methodological Answer: Substituted pyrazoles are typically synthesized via cyclocondensation of β-diketones with hydrazines. For example, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions . Microwave-assisted synthesis is a modern alternative, enhancing reaction efficiency and yield for derivatives like 1-aroyl-3,5-dimethyl-1H-pyrazoles . Purity is confirmed using techniques such as HPLC, melting point analysis, and elemental analysis. For high-resolution structural validation, single-crystal X-ray diffraction (SC-XRD) is recommended .
Q. How is the molecular structure of substituted pyrazoles characterized using spectroscopic and crystallographic methods?
- Methodological Answer:
- Spectroscopy: Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for pyrazole rings) . Nuclear Magnetic Resonance (NMR) confirms substituent positions (e.g., ¹H-NMR peaks for methyl groups at δ 2.1–2.5 ppm) .
- Crystallography: SC-XRD with SHELX software refines atomic coordinates and bond lengths. For example, Acta Crystallographica reports bond angles of 105–110° for pyrazole rings in 3,5-dimethyl derivatives . Data-to-parameter ratios >10 ensure refinement reliability .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in substituted pyrazoles?
- Methodological Answer: Ambiguities in substituent orientation or hydrogen bonding can be resolved via SC-XRD paired with density functional theory (DFT) calculations. For instance, SHELXL refinement of 3,5-diphenyl-1H-pyrazole confirmed a planar pyrazole ring with phenyl groups at 120° dihedral angles . Discrepancies between experimental and theoretical bond lengths (e.g., C-N vs. C-C) may indicate tautomeric equilibria, requiring complementary techniques like neutron diffraction .
Q. What methodologies assess the biological activity of pyrazole derivatives, and how are contradictions in data addressed?
- Methodological Answer:
- In vitro assays: Cytotoxicity is evaluated via MTT assays (measuring mitochondrial activity) and lactate dehydrogenase (LDH) release for membrane integrity . Antioxidant capacity (TAC) and oxidative stress (TOS) levels are quantified spectrophotometrically .
- Contradiction analysis: Discrepancies in biological results (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., cell line variability, solvent effects). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Q. How are computational methods integrated into the design of pyrazole-based therapeutics?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities of pyrazole derivatives to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) . Quantitative structure-activity relationship (QSAR) models optimize substituent effects; for example, electron-withdrawing groups at the 3-position enhance antitumor activity . Validate predictions with in vitro assays and crystallographic protein-ligand complexes .
Data Contradiction Analysis
Q. How can conflicting reports on the biological activity of pyrazole derivatives be reconciled?
- Methodological Answer: Contradictions often stem from:
- Stereochemical variability: Enantiomeric forms of 3,5-disubstituted pyrazoles may exhibit divergent activities. Use chiral HPLC or circular dichroism (CD) to isolate and characterize enantiomers .
- Assay variability: Standardize protocols across labs (e.g., identical cell lines, incubation times). Meta-analyses of published data (e.g., using RevMan software) identify trends obscured by outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
